1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,2-diphenylethan-1-one
Description
1-{3-[(2-Methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,2-diphenylethan-1-one is a structurally complex small molecule featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) substituted at the 3-position with a methylene-linked 2-methylimidazole moiety. The azetidine ring is further functionalized with a diphenyl-substituted ethanone group at the 1-position. This compound combines three pharmacophoric elements: (1) the imidazole ring, known for its role in hydrogen bonding and metal coordination in medicinal chemistry; (2) the azetidine scaffold, which enhances metabolic stability and bioavailability compared to larger heterocycles; and (3) the diphenylethanone group, which may contribute to lipophilicity and π-π interactions .
Properties
IUPAC Name |
1-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-2,2-diphenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-17-23-12-13-24(17)14-18-15-25(16-18)22(26)21(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,18,21H,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYDNQDHGFTQGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CN(C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,2-diphenylethan-1-one typically involves multiple steps, starting with the preparation of the imidazole and azetidine intermediates. The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by methylation . The azetidine ring is often prepared via cyclization reactions involving appropriate precursors . The final step involves coupling the imidazole and azetidine intermediates with diphenylethanone under controlled conditions, such as using a base like potassium carbonate in an aprotic solvent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,2-diphenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Alcohol derivatives of diphenylethanone.
Substitution: Substituted azetidine derivatives.
Scientific Research Applications
1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,2-diphenylethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,2-diphenylethan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity . The azetidine ring may enhance the compound’s binding affinity and specificity . The diphenylethanone moiety can contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated using ChemDraw.
Key Differentiators
Azetidine vs. Larger Heterocycles : The azetidine ring in the target compound confers rigidity and metabolic stability compared to five- or six-membered rings (e.g., piperidine or pyrrolidine) in analogues like 3,5-di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole . Smaller rings often improve binding entropy and reduce off-target effects.
Diphenylethanone vs.
Imidazole Substitution : The 2-methyl group on the imidazole ring may reduce susceptibility to oxidative metabolism compared to unsubstituted imidazoles, as seen in 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
